molecular formula C10H9NO B1644882 5-Methyl-1H-indole-7-carbaldehyde

5-Methyl-1H-indole-7-carbaldehyde

Cat. No.: B1644882
M. Wt: 159.18 g/mol
InChI Key: WMGXNQSECQTVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1H-indole-7-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-methyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-11-10(8)9(5-7)6-12/h2-6,11H,1H3

InChI Key

WMGXNQSECQTVMV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)C=O)NC=C2

Canonical SMILES

CC1=CC2=C(C(=C1)C=O)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2-Dibutoxymethyl-4-methyl-1-nitrobenzene (13.957 g, 47.373 mmol) in anhydrous tetrahydrofuran (474 mL) under nitrogen, and cool the solution to −40° C. Add vinylmagnesium bromide (190 mL, 190 mmol, 1.0 M in tetrahydrofuran) at −40° C. with stirring. Stir the reaction mixture for 40 minutes and add saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Dissolve the residue in tetrahydrofuran (160 mL) and cool to 0° C. Add aqueous 0.5 molar hydrochloric acid (20 mL) and stir the mixture at 0° C. for 1 hour. Add saturated aqueous sodium hydrogen carbonate (200 mL) and extract the aqueous layer with ethyl acetate (3×200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, concentrate under reduced pressure and purify by flash column chromatography (silica gel, 5% ethyl acetate/hexane) to give the title compound as a white solid.
Name
2-Dibutoxymethyl-4-methyl-1-nitrobenzene
Quantity
13.957 g
Type
reactant
Reaction Step One
Quantity
474 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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